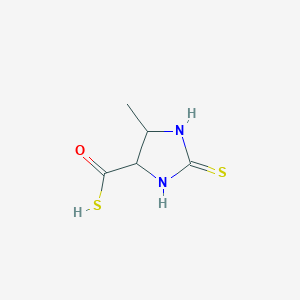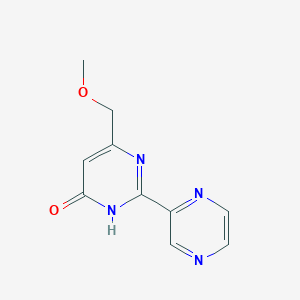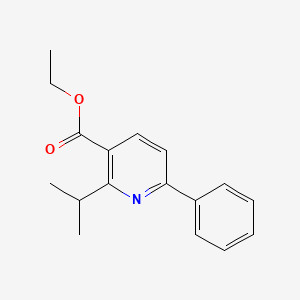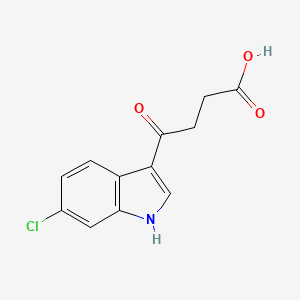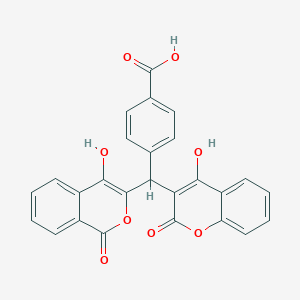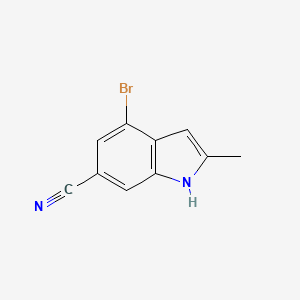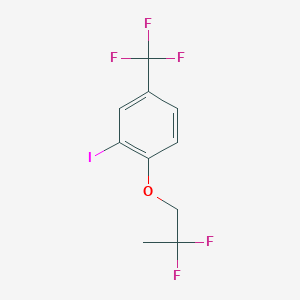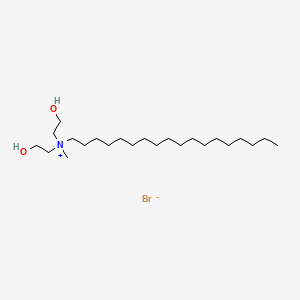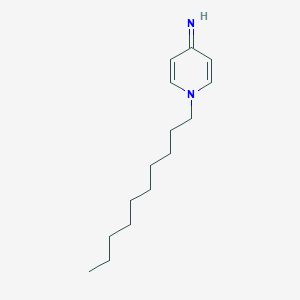
1-decylpyridin-4(1H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-decylpyridin-4(1H)-imine: is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with a decyl group at the nitrogen atom and an imine group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-decylpyridin-4(1H)-imine typically involves the reaction of pyridine with a decyl halide under basic conditions to form the N-decylpyridinium salt. This intermediate is then treated with an appropriate reagent to introduce the imine functionality at the fourth position. Common reagents for this step include amines and aldehydes, which react under mild conditions to form the imine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and recrystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-decylpyridin-4(1H)-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The decyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of the decyl group.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted pyridines.
Aplicaciones Científicas De Investigación
1-decylpyridin-4(1H)-imine has several scientific research applications, including:
Catalysis: It is used as a ligand in catalytic systems for the selective oxidation of hydrocarbons.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-decylpyridin-4(1H)-imine involves its interaction with specific molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it interacts with cellular components, potentially disrupting metabolic pathways and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzyl-4-(dimethylamino)pyridin-1-ium bromide
- 1-dodecyl-4-(dimethylamino)pyridin-1-ium bromide
Uniqueness
1-decylpyridin-4(1H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits better lipophilicity and catalytic activity under mild conditions . This makes it a valuable compound for applications requiring high efficiency and selectivity.
Propiedades
Fórmula molecular |
C15H26N2 |
|---|---|
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
1-decylpyridin-4-imine |
InChI |
InChI=1S/C15H26N2/c1-2-3-4-5-6-7-8-9-12-17-13-10-15(16)11-14-17/h10-11,13-14,16H,2-9,12H2,1H3 |
Clave InChI |
OKCJSJRJQAGPQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN1C=CC(=N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


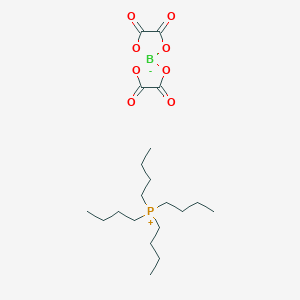
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)
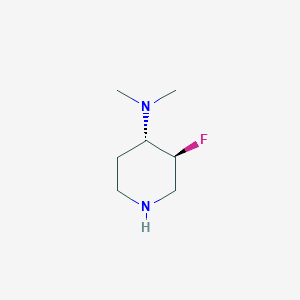
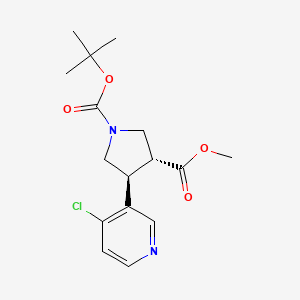
![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
